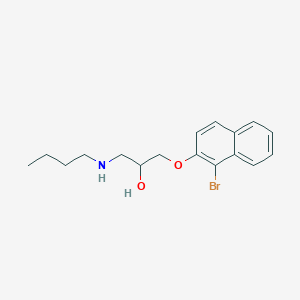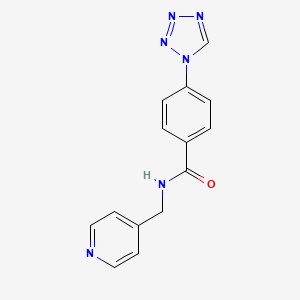![molecular formula C25H23N5O5 B6126617 METHYL 2-{4-[7-(4-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE](/img/structure/B6126617.png)
METHYL 2-{4-[7-(4-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]phenyl}acetate is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]phenyl}acetate typically involves multi-step organic reactions. One common method includes the esterification of 4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst. This is followed by a series of condensation reactions to introduce the imidazo[1,2-g]purin-8-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl groups results in the corresponding alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-{4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]phenyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which methyl 2-{4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]phenyl}acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methoxyphenylacetate: Shares the methoxyphenyl group but lacks the imidazo[1,2-g]purin-8-yl moiety.
Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate: Similar structure with a hydroxyl group instead of a methoxy group.
Methyl 2-(3,4-dihydroxyphenyl)acetate: Contains two hydroxyl groups on the aromatic ring.
Uniqueness
Methyl 2-{4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]phenyl}acetate is unique due to its combination of functional groups and complex structure. This uniqueness contributes to its diverse range of applications and potential biological activities.
Propiedades
IUPAC Name |
methyl 2-[4-[7-(4-methoxyphenyl)-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O5/c1-27-22-21(23(32)28(2)25(27)33)29-14-19(16-7-11-18(34-3)12-8-16)30(24(29)26-22)17-9-5-15(6-10-17)13-20(31)35-4/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTTVGJONYFFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)CC(=O)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
![4-chloro-5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6126558.png)

![ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate](/img/structure/B6126575.png)

![N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6126589.png)
![2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE](/img/structure/B6126595.png)
![6-(2-chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6126600.png)
![5-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-methoxyphenol](/img/structure/B6126606.png)
![N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B6126610.png)
![(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B6126625.png)
![ETHYL (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B6126651.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6126659.png)
